molecular formula C12H9BrFNO B2810832 3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one CAS No. 1774887-92-1

3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one

Cat. No.: B2810832
CAS No.: 1774887-92-1
M. Wt: 282.112
InChI Key: DGMAHXPEAYYOJF-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one (CAS: 1774887-92-1) is a brominated pyridinone derivative featuring a 4-fluorobenzyl substituent at the N1 position of the pyridin-2(1H)-one core. Its molecular formula is C₁₂H₉BrFNO, with a molecular weight of 282.11 g/mol . The compound is of interest in medicinal chemistry due to the bioactivity often associated with pyridin-2(1H)-one scaffolds, particularly in anti-allodynic and antibacterial applications .

Properties

IUPAC Name

3-bromo-1-[(4-fluorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-11-2-1-7-15(12(11)16)8-9-3-5-10(14)6-4-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMAHXPEAYYOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)Br)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one typically involves the bromination of 1-(4-fluorobenzyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyridinone core can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Substituent Variations in Pyridin-2(1H)-one Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituent at N1 Position Bromine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one 1774887-92-1 4-Fluorobenzyl 3 C₁₂H₉BrFNO 282.11 Anti-allodynic potential
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one 1824271-98-8 2-Fluorophenyl 3 C₁₁H₇BrFNO 268.08 Structural isomer; electronic effects differ
3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one 1181875-71-7 3-Fluorobenzyl 3 C₁₂H₉BrFNO 282.11 Discontinued; positional isomer
4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one 832735-57-6 Difluoromethyl 4 C₆H₄BrF₂NO 224.01 Bromine at C4; altered reactivity
5-Bromo-1-cyclobutylpyridin-2(1H)-one Not provided Cyclobutyl 5 C₉H₁₀BrNO 228.09 Steric effects impact solubility
3-Bromo-1-methylpyridin-2(1H)-one 81971-38-2 Methyl 3 C₆H₆BrNO 188.02 Simpler alkyl group; lower molecular weight

Biological Activity

3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring bromine and fluorine substituents, suggests a range of interactions with biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorobenzyl groups is believed to enhance the compound's binding affinity, which may lead to significant biological effects.

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Research indicates that pyridin-2(1H)-one derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported minimal inhibitory concentration (MIC) values indicating strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Analgesic Effects

In vivo studies using rat models have demonstrated that certain pyridin-2(1H)-ones possess analgesic properties. For example, analogs have been shown to inhibit the p38α MAPK pathway, which is associated with pain hypersensitivity . This suggests that this compound may also exhibit similar effects, potentially offering new avenues for pain management therapies.

Case Studies

  • Anti-allodynic Activity : In a study involving inflammatory pain models, derivatives of pyridin-2(1H)-ones were evaluated for their ability to prevent mechanical allodynia. The most active compounds significantly reduced pain responses in treated rats .
  • Enzyme Interaction Studies : Biochemical assays have been employed to investigate the interaction of this compound with various enzymes. Results indicated that the compound could modulate enzyme activity, which is critical for understanding its therapeutic potential .

Comparative Analysis

CompoundMIC (mg/mL)Targeted ActivityReference
This compound0.0039 - 0.025Antibacterial
3-(4-Fluorophenyl)-5-(phenylamino)pyridin-2(1H)-one<0.01Analgesic (p38α MAPK Inhibition)

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